molecular formula C11H16N2O B3217224 (S)-2-Amino-N-(2-methyl-benzyl)-propionamide CAS No. 1176594-02-7

(S)-2-Amino-N-(2-methyl-benzyl)-propionamide

Cat. No. B3217224
CAS RN: 1176594-02-7
M. Wt: 192.26 g/mol
InChI Key: QFWLRMOBYLVBGN-VIFPVBQESA-N
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Description

“(S)-2-Amino-N-(2-methyl-benzyl)-propionamide” is a complex organic compound. It contains an amino group (-NH2), a propionamide group (CH3CH2C(=O)NH2), and a 2-methylbenzyl group (C6H4CH2CH3). The “(S)” denotes the stereochemistry of the compound, indicating that it is the “left-handed” version of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide group and the introduction of the 2-methylbenzyl group. One possible method could involve the reaction of an appropriate amine with a 2-methylbenzyl halide in the presence of a base . The exact method would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-N-(2-methyl-benzyl)-propionamide” would be characterized by the presence of an amide group (C=O, NH2), a 2-methylbenzyl group, and an additional amino group. The “(S)” in the name indicates that the compound has a specific three-dimensional arrangement, with the 2-methylbenzyl group, the amide group, and the additional amino group all attached to the same carbon atom .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid. The amino group could react with carboxylic acids to form additional amide bonds. The benzyl group could participate in reactions such as oxidation or halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-N-(2-methyl-benzyl)-propionamide” would be influenced by its functional groups. The amide group would likely make the compound polar and capable of participating in hydrogen bonding, which could affect its solubility and boiling point. The benzyl group could contribute to the compound’s overall stability and reactivity .

Mechanism of Action

The mechanism of action of “(S)-2-Amino-N-(2-methyl-benzyl)-propionamide” would depend on its intended use. As a chiral compound, it could potentially be used in the synthesis of other chiral molecules. The presence of the amide and amino groups could allow it to act as a ligand, binding to metal ions or other molecules .

Safety and Hazards

As with any chemical compound, “(S)-2-Amino-N-(2-methyl-benzyl)-propionamide” should be handled with care. Potential hazards could include reactivity with other chemicals, toxicity, and environmental impact. Specific safety data would depend on the exact nature of the compound and its intended use .

properties

IUPAC Name

(2S)-2-amino-N-[(2-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLRMOBYLVBGN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(2-methyl-benzyl)-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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